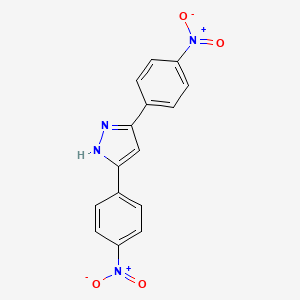

3,5-bis(4-nitrophenyl)-1H-pyrazole

Description

Properties

IUPAC Name |

3,5-bis(4-nitrophenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10N4O4/c20-18(21)12-5-1-10(2-6-12)14-9-15(17-16-14)11-3-7-13(8-4-11)19(22)23/h1-9H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKARCXAIYFAJCV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-nitrophenyl)-1H-pyrazole typically involves the reaction of 4-nitrobenzaldehyde with hydrazine hydrate in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the pyrazole ring. The reaction conditions often include refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-nitrophenyl)-1H-pyrazole can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where they are replaced by other nucleophiles.

Oxidation: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Reduction: 3,5-bis(4-aminophenyl)-1H-pyrazole.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized pyrazole derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an inhibitor of specific enzymes or as a ligand in biochemical assays.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of 3,5-bis(4-nitrophenyl)-1H-pyrazole largely depends on its specific application. For instance, as an enzyme inhibitor, it may interact with the active site of the enzyme, blocking its activity. In medicinal applications, it may exert its effects through interactions with cellular targets, leading to the modulation of specific biochemical pathways .

Comparison with Similar Compounds

Research Findings and Implications

Synthetic Flexibility : The nitro groups in this compound make it amenable to further functionalization, such as reduction to amine derivatives or participation in cycloaddition reactions .

Supramolecular Chemistry: Unlike its non-nitrated counterpart, this compound’s crystal packing is dominated by nitro-group-mediated interactions, which could be exploited in designing porous materials .

Catalytic Limitations : While pyrazole ligands with electron-donating groups enhance catalytic activity in metal complexes (e.g., Ru-based water oxidation), the electron-withdrawing nitro groups in this compound may limit its utility in redox catalysis .

Biological Activity

3,5-bis(4-nitrophenyl)-1H-pyrazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and antioxidant activities, supported by various research findings and data tables.

Chemical Structure and Properties

This compound features two nitrophenyl groups attached to a pyrazole ring. The presence of nitro groups enhances the compound's reactivity and biological activity.

Antimicrobial Activity

Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined, indicating significant antibacterial activity.

| Microorganism | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 1.95 |

| Escherichia coli | 15.625 |

| Salmonella typhi | 7.81 |

These results suggest that the compound could serve as a potential candidate for developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. It was found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and PC3 (prostate cancer). The growth inhibitory concentration (GI50) values indicate its effectiveness:

| Cell Line | GI50 (µM) |

|---|---|

| MCF-7 | 4.19 |

| SKBR3 | 0.25 |

| PC3 | 5.6 |

The mechanism of action appears to involve the induction of apoptosis and disruption of microtubule dynamics, which are critical for cancer cell division .

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, this compound has shown promising anti-inflammatory effects. Studies have indicated that it can significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro:

| Cytokine | Inhibition (%) |

|---|---|

| TNF-α | 61-85 |

| IL-6 | 76-93 |

These findings suggest that the compound may be effective in treating inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of this compound has been assessed using DPPH assay methods. The half-maximal inhibitory concentration (IC50) was found to be between 45.17–217.22 μg/mL, indicating moderate antioxidant activity compared to other compounds in its class .

The biological activities of this compound can be attributed to its ability to interact with specific molecular targets:

- Antimicrobial : The compound disrupts bacterial cell wall synthesis.

- Anticancer : It induces apoptosis via mitochondrial pathways and inhibits tubulin polymerization.

- Anti-inflammatory : It modulates signaling pathways associated with inflammation.

- Antioxidant : It scavenges free radicals and reduces oxidative stress.

Q & A

Basic: What are the common synthetic routes for preparing 3,5-bis(4-nitrophenyl)-1H-pyrazole, and what key reaction conditions influence yield and purity?

The synthesis typically involves chalcone condensation followed by cyclization with hydrazine derivatives . For example, 4-nitrophenyl-substituted chalcones are treated with hydrazine hydrate in ethanol under reflux, leading to pyrazole ring formation . Key factors affecting yield include:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.

- Temperature : Reflux conditions (70–90°C) are critical for complete reaction.

- Catalysts : Acidic or basic conditions (e.g., HCl or KOH) can modulate reaction rates and regioselectivity.

Purity is optimized via recrystallization from ethanol or methanol, with yields ranging from 60–85% depending on substituent electronic effects .

Basic: How can spectroscopic techniques (NMR, IR) be utilized to confirm the structure of this compound?

- ¹H NMR : The pyrazole proton (NH) appears as a singlet near δ 10–12 ppm. Aromatic protons from nitrophenyl groups resonate as doublets (δ 7.5–8.5 ppm) due to coupling with adjacent protons. Integration ratios confirm symmetry in the 3,5-substitution pattern .

- ¹³C NMR : The nitrophenyl carbons show distinct signals for nitro-substituted carbons (C-NO₂) at ~125–130 ppm, while pyrazole ring carbons appear at 140–150 ppm .

- IR : Strong asymmetric and symmetric stretching bands for nitro groups (ν~1520 cm⁻¹ and ~1350 cm⁻¹) confirm substitution. The NH stretching vibration appears as a broad peak near 3200 cm⁻¹ .

Advanced: What role does the this compound ligand play in transition metal complexes for catalytic applications such as water oxidation?

This ligand acts as a redox-active, non-innocent framework in diruthenium complexes, enabling multi-electron transfer processes critical for water oxidation . Key features include:

- Electron-withdrawing nitro groups : Lower the redox potential of metal centers (e.g., Ruᴵᴵ/Ruᴵᴵᴵ → Ruᴵⱽ/Ruⱽ), facilitating access to high oxidation states required for O–O bond formation.

- Proton-coupled electron transfer (PCET) : The ligand’s benzimidazole-like moieties participate in proton dissociation, stabilizing intermediates during catalytic cycles .

- Turnover numbers (TON) : Reported TONs reach ~800–890 under photochemical activation, outperforming simpler ligands due to enhanced electronic modulation .

Advanced: How does the crystal packing and intermolecular interactions of this compound derivatives affect their physicochemical properties?

Crystal structures reveal C–H···O/F interactions and π–π stacking between nitrophenyl groups, which stabilize the lattice and influence properties like solubility and thermal stability . For example:

- Dihedral angles : The nitrophenyl groups tilt at ~17° relative to the pyrazole plane, creating steric hindrance that reduces solubility in non-polar solvents .

- Intermolecular contacts : Short intercentroid distances (~3.6–4.9 Å) between aromatic rings suggest strong π-stacking, which may enhance charge transport in supramolecular assemblies .

- Refinement tools : SHELX programs are used for structure solution, while ORTEP-III aids in visualizing anisotropic displacement parameters .

Advanced: What strategies can resolve contradictions in reported catalytic turnover numbers for pyrazole-based metal complexes in oxidation reactions?

Discrepancies in TONs often arise from:

- Substituent effects : Electron-withdrawing groups (e.g., NO₂) vs. electron-donating groups (e.g., OMe) alter metal redox potentials and ligand lability .

- Characterization methods : TONs calculated via gas chromatography (GC) may differ from those using electrochemical detection due to sensitivity to trace O₂ .

- Reaction conditions : pH, solvent polarity, and light intensity (for photochemical activation) must be standardized for reproducibility .

Basic: What are the challenges in achieving high crystallinity in this compound derivatives, and how can crystallization conditions be optimized?

Challenges include:

- Poor solubility : Nitro groups reduce solubility in common solvents. Mixed solvent systems (e.g., DMSO/water) or slow evaporation techniques improve crystal growth .

- Polymorphism : Multiple crystal forms may coexist. Temperature-controlled crystallization (e.g., cooling from 60°C to 4°C) can favor a single polymorph .

- Impurities : Recrystallization with activated charcoal removes colored byproducts, enhancing diffraction quality .

Advanced: How do electron-withdrawing nitro groups on the phenyl rings influence the electronic structure and reactivity of this compound in supramolecular assemblies?

Nitro groups:

- Modulate HOMO-LUMO gaps : Lower LUMO energies enhance charge-transfer interactions in co-crystals or metal-organic frameworks (MOFs) .

- Enhance oxidative stability : The electron-deficient aromatic system resists degradation under high-potential conditions, critical for electrochemical applications .

- Direct supramolecular assembly : Nitro···π interactions guide molecular packing, as seen in energetic materials where nitro groups align for optimal detonation velocity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.